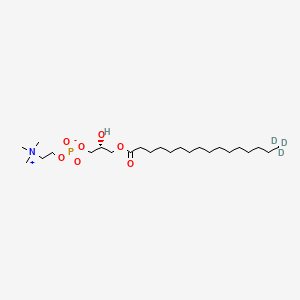

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is a deuterated form of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. It is a glycerophospholipid, a class of lipids that are a major component of cell membranes. This compound is often used as an internal standard in mass spectrometry for the quantification of its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is synthesized through the deuteration of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine. The process involves the incorporation of deuterium atoms into the palmitoyl chain. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .

Industrial Production Methods

The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out under controlled conditions to ensure the purity and consistency of the product. The compound is then purified and tested for its isotopic purity before being used in research and industrial applications .

Chemical Reactions Analysis

1.1. Esterification at the sn-2 Position

The reaction begins with 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (starting material) and deuterated oleic anhydride (d<sub>64</sub>). The esterification is catalyzed by 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) under nitrogen atmosphere .

Key details :

-

Reaction time : ~47 hours at room temperature.

-

Yield : 72% after purification via flash column chromatography.

-

Purity : Confirmed by <sup>1</sup>H NMR spectroscopy.

-

Byproduct : Deuterated oleic acid (d<sub>32</sub>) is recovered.

1.2. Enzymatic Hydrolysis at the sn-1 Position

The second step uses sn-1,3-specific lipase from Rhizomucor meihei (RM lipase) to hydrolyze the sn-1 palmitoyl chain. Ethanol is used to drive the reaction toward hydrolysis, and the enzyme is removed via filtration after completion .

Key details :

-

Reaction conditions : Reagent-grade toluene with controlled water activity (≤0.11) to minimize side reactions.

-

Outcome : A 1-lysolipid intermediate is generated.

1.3. Esterification at the sn-1 Position with Deuterated Palmitic Acid

The final step replaces the hydrolyzed sn-1 chain with perdeuterated palmitic acid (d<sub>31</sub>) using RM lipase in ethanol. The reaction is optimized under low water activity to favor esterification over hydrolysis .

Key details :

-

Yield : Modest yield due to competing hydrolysis, but excess deuterated palmitic acid is recoverable.

-

Purity : Final product contains 96.4% POPC-d<sub>63</sub>, with minor DPPC isotopologues as impurities .

2.1. Esterification at the sn-2 Position

The reaction proceeds via nucleophilic acyl substitution. DMAP acts as a catalyst by deprotonating the hydroxyl group at the sn-2 position, forming a good leaving group (e.g., DMAP-HCl). This facilitates the attack of the oleic anhydride (d<sub>64</sub>) to form the ester bond .

2.2. Enzymatic Hydrolysis at the sn-1 Position

RM lipase exhibits strict regioselectivity toward the sn-1 position due to its active site geometry. The enzyme hydrolyzes the ester bond at sn-1, generating a lysophospholipid intermediate. Ethanol serves as both a solvent and a substrate to drive the reaction equilibrium toward hydrolysis .

2.3. Esterification at the sn-1 Position

Under low water activity, RM lipase catalyzes the esterification of deuterated palmitic acid (d<sub>31</sub>) at the sn-1 position. The enzyme’s specificity ensures regioselective acylation, avoiding acyl migration from the sn-2 position .

3.1. Purification Methods

-

Flash column chromatography : Used to isolate the sn-2 esterified intermediate (gradient elution: CHCl<sub>3</sub>/CH<sub>3</sub>OH/H<sub>2</sub>O) .

-

HPLC : Recommended for separating regioisomers (e.g., POPC vs. OPPC) .

3.2. Purity Analysis

-

<sup>1</sup>H NMR : Validates the chemical purity of the sn-2 esterified intermediate .

-

GC-FID : Quantifies fatty acid methyl esters (FAMEs) after transesterification to assess the ratio of POPC-d<sub>63</sub> to DPPC isotopologues .

Table 2: Reaction Conditions for sn-1 Esterification

| Parameter | Value |

|---|---|

| Solvent | Toluene (reagent-grade) |

| Water activity | ≤0.11 (controlled via LiCl saturation) |

| Enzyme | RM lipase (immobilized on acrylic resin) |

| Substrate | Deuterated palmitic acid (d<sub>31</sub>) |

Research Findings

-

Regioselectivity : The use of RM lipase ensures exclusive sn-1 acylation, avoiding acyl migration .

-

Impurity Profile : The final product contains minor DPPC isotopologues (3.6%) due to acyl migration during synthesis .

-

Analytical Validation : GC-FID is preferred for purity assessment as deuterium labeling does not affect flame ionization detection .

Scientific Research Applications

Drug Delivery Systems

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is utilized in the development of lipid-based drug delivery systems due to its ability to form liposomes and nanoparticles. These systems enhance the bioavailability of hydrophobic drugs, allowing for targeted delivery and controlled release.

- Case Study : A study demonstrated that incorporating this phospholipid into liposomal formulations significantly improved the encapsulation efficiency of poorly soluble drugs, leading to enhanced therapeutic effects .

Biochemical Studies

In biochemical research, this compound serves as a model compound for studying membrane dynamics and lipid interactions. Its unique structure allows researchers to investigate the effects of lipid composition on membrane properties.

- Case Study : Research indicated that variations in the fatty acid composition of phosphatidylcholines, including this compound, affect membrane fluidity and protein interactions, which are crucial for cellular signaling processes .

Cosmetic Formulations

The compound is also gaining traction in the cosmetic industry due to its moisturizing and skin barrier-enhancing properties. It is often included in formulations aimed at improving skin hydration and elasticity.

- Case Study : A formulation containing this compound was shown to significantly enhance skin hydration levels compared to control formulations without this ingredient .

Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Used in liposomal formulations for drug encapsulation | Improved bioavailability and targeted delivery |

| Biochemical Studies | Serves as a model for studying lipid interactions | Insights into membrane dynamics |

| Cosmetic Formulations | Enhances skin hydration and barrier function | Improved skin elasticity and moisture retention |

Mechanism of Action

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC exerts its effects through its incorporation into cell membranes. It influences membrane fluidity and the function of membrane-bound proteins. The compound also affects various signaling pathways by modulating the activity of enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine: The non-deuterated counterpart.

1-Hexadecanoyl-sn-glycero-3-phosphatidylcholine: Another similar glycerophospholipid.

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A closely related compound with similar properties

Uniqueness

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. The incorporation of deuterium atoms enhances its stability and allows for precise quantification of its non-deuterated counterpart in various samples .

Biological Activity

1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-phosphocholine (also known as 1-Palmitoyl-d3-2-hydroxy-sn-glycero-3-PC) is a phospholipid that plays a crucial role in various biological processes. This compound is synthesized from the hydrolysis of phosphatidylcholine by phospholipase A2 and has garnered attention for its potential therapeutic applications and biological activities.

- Molecular Formula : C24H50NO7P

- Molecular Weight : 495.63 g/mol

- CAS Number : 17364-16-8

Biological Activity Overview

This compound exhibits several biological activities, including:

- Reactive Oxygen Species (ROS) Production : This compound has been shown to increase the production of ROS, which are critical in cell signaling and homeostasis.

- Neutrophil Function Enhancement : It enhances the functional capabilities of neutrophils, which are essential for immune response.

- Superoxide Dismutase (SOD) Modulation : The compound decreases the levels of superoxide dismutase, an important antioxidant enzyme, suggesting a complex role in oxidative stress management .

The biological activities of this compound can be attributed to its interactions with various molecular targets. It may modulate signaling pathways involved in inflammation and immune responses. The exact mechanisms remain an area of active research, with studies indicating its potential to influence lipid metabolism and cellular signaling pathways.

Case Studies and Experimental Evidence

- Neutrophil Functionality :

- Oxidative Stress Studies :

- Phospholipid Metabolism :

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 495.63 g/mol | Varies (e.g., 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: 495.63 g/mol) |

| ROS Production | Increases ROS production | Varies; some phospholipids may decrease ROS |

| Neutrophil Activation | Enhances function | Some compounds inhibit neutrophil activity |

| SOD Activity | Decreases SOD levels | Varies; some compounds may have no effect |

Properties

Molecular Formula |

C24H50NO7P |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-(16,16,16-trideuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3 |

InChI Key |

ASWBNKHCZGQVJV-MVIJBLFRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.